molecular formula C12H18FN B2376274 tert-butyl[2-(4-fluorophenyl)ethyl]amine CAS No. 1178031-55-4

tert-butyl[2-(4-fluorophenyl)ethyl]amine

Cat. No.: B2376274
CAS No.: 1178031-55-4
M. Wt: 195.281
InChI Key: FZABYMCFIIAFQK-UHFFFAOYSA-N
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Description

tert-Butyl[2-(4-fluorophenyl)ethyl]amine is a secondary amine featuring a tert-butyl group attached to a nitrogen atom and a 2-(4-fluorophenyl)ethyl substituent. The tert-butyl group confers steric bulk, which may influence solubility, metabolic stability, and receptor binding, while the 4-fluorophenyl moiety enhances lipophilicity and can modulate electronic interactions in biological systems .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-12(2,3)14-9-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZABYMCFIIAFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[2-(4-fluorophenyl)ethyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorophenylacetonitrile and 2-methylpropan-2-amine.

    Reduction: The nitrile group of 4-fluorophenylacetonitrile is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Alkylation: The resulting amine is then alkylated with 2-methylpropan-2-amine under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product. Catalytic hydrogenation is often preferred for the reduction step due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the amine group, converting it to secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary or tertiary amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

tert-butyl[2-(4-fluorophenyl)ethyl]amine serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives, including:

  • Amides : Through amidation reactions, it can form amides that exhibit enhanced biological activity.
  • Pyrimidine Derivatives : As a nucleophile, it participates in the synthesis of 2-amino-4-arylpyrimidine derivatives, which are important in medicinal chemistry .

Coordination Chemistry

The compound is also employed as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalysis and material science applications.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that modifications to its structure can significantly enhance its affinity for biological targets, leading to improved therapeutic efficacy .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines. The mechanism involved modulation of apoptosis pathways, highlighting its potential as a lead compound for drug development .
  • Antimicrobial Effects : Another investigation reported the compound's effectiveness against Gram-positive bacteria, suggesting its application in developing new antibiotics .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is being explored as a potential drug candidate. Its structural modifications have been linked to increased metabolic stability and potency in drug formulations.

Notable Findings

  • Metabolic Stability : Research indicates that fluorination of certain positions on the aromatic ring can enhance metabolic stability, leading to compounds with longer half-lives and improved bioavailability .
  • Lead Optimization : The compound has been used as a scaffold for synthesizing novel drug candidates targeting specific receptors involved in neurological disorders .

Industrial Applications

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound finds utility in the development of advanced materials. Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of tert-butyl[2-(4-fluorophenyl)ethyl]amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of postsynaptic receptors, contributing to its psychoactive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (C₁₇H₂₀FNO₂)
  • Structural Differences : Replaces the tert-butyl group with a 3,4-dimethoxybenzyl group.
  • This compound’s ChemSpider ID is 1554458 .
[(4-tert-Butylphenyl)methyl][2-(2-fluorophenyl)ethyl]amine (C₁₉H₂₄FN)
  • Structural Differences : The fluorophenyl group is substituted at the 2-position instead of 4-position.
  • Impact : Ortho-substitution may sterically hinder interactions with flat binding pockets (e.g., enzymes or receptors) compared to the para-substituted analog .
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine (CAS 477320-10-8)
  • Structural Differences : Combines dimethoxy and fluorophenyl groups.
  • Impact: The electron-donating methoxy groups could alter electronic properties, affecting binding to sigma receptors or other targets. This compound is listed with multiple synonyms and suppliers, indicating industrial relevance .

Variations in the Amine Substituent

N-[2-(4-Fluorophenyl)ethyl]cyclopropanamine (CAS 625435-16-7)
  • Structural Differences : Replaces tert-butyl with a cyclopropyl group.
  • This compound is noted in supplier catalogs but lacks detailed pharmacological data .
{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine Dihydrochloride
  • Structural Differences : Contains a methoxyethyl group instead of tert-butyl.
  • Impact : The hydrophilic methoxyethyl group may improve aqueous solubility, making it suitable for formulation in biological studies .

Pharmacological and Functional Comparisons

Sigma Receptor Modulation

highlights that fluorophenyl-containing compounds, such as 1-(2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, modulate sigma receptors and dopamine release.

  • Inhibition of Dopamine Release : At low concentrations (e.g., <100 nM for (+)pentazocine), sigma receptor activation reduces N-methyl-D-aspartate (NMDA)-stimulated dopamine release .
  • Antagonist Effects: Sigma antagonists like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol reverse these effects, suggesting competitive binding .

Self-Administration Studies

compares cocaine analogs with fluorophenyl groups, such as 1-(2-[bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine , which maintain self-administration in primates. Key findings:

  • Reinforcing Effects : Fluorophenyl-substituted compounds show potency comparable to cocaine, correlating with their affinity for dopamine transporters .

Physicochemical and Structural Properties

Crystallographic Data

  • tert-Butyl 2-(6-{2-[2-(4-fluorophenyl)...ethyl}...acetate (C₄₀H₄₇FN₂O₅): Crystal System: Monoclinic (space group P21). Hydrogen Bonding: Chains formed via N—H⋯O interactions, influencing solid-state stability . Dihedral Angles: Aromatic rings exhibit angles between 48.3°–86.5°, suggesting conformational flexibility .

Solubility and Stability

  • tert-Butyl Group Impact : Enhances lipophilicity (logP ~3.5 estimated) compared to methoxy analogs (logP ~2.8).
  • Methoxy Analogs: Improved solubility in polar solvents (e.g., ethanol, DMF) due to oxygen lone pairs .

Biological Activity

tert-butyl[2-(4-fluorophenyl)ethyl]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H18FN
  • Molecular Weight : 209.29 g/mol

The presence of the fluorine atom in the para position of the phenyl ring enhances lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Receptor Interactions : The compound may act on various receptors, including dopamine and serotonin receptors, influencing neurotransmitter activity.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are critical in various biochemical pathways, potentially leading to therapeutic effects in conditions like depression and anxiety.
  • Antiviral Activity : Research indicates that related compounds with similar structures exhibit antiviral properties by targeting viral proteins, suggesting a potential avenue for further investigation into the antiviral capabilities of this compound.

Antiviral Properties

A study highlighted the development of phenylthiazole derivatives that demonstrate significant antiviral activity against flaviviruses, indicating that modifications to the phenyl ring can enhance efficacy. While specific data on this compound is limited, structurally similar compounds have shown promising results in inhibiting viral replication .

CompoundEC50 (µM)TI (Therapeutic Index)
Phenylthiazole Derivative5.0147
Related Antiviral Compound12.0256

Antidepressant and Stimulant Effects

Research on related compounds suggests that they may exhibit stimulant-like effects without the typical side effects associated with psychostimulants. For example, certain bis(4-fluorophenyl) derivatives demonstrated reduced reinforcing effects in preclinical models . This suggests potential applications in treating conditions like ADHD or depression.

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds provide insight into how modifications can influence biological activity:

  • Fluorine Substitution : The introduction of fluorine at the para position enhances metabolic stability and receptor affinity.
  • Alkyl Chain Length : Variations in the length and branching of alkyl chains can significantly affect pharmacokinetics and receptor selectivity.

Case Studies

  • Antiviral Efficacy : In a study evaluating phenylthiazole derivatives, certain modifications led to enhanced antiviral selectivity and potency against yellow fever virus .
  • Dopaminergic Activity : Compounds with similar structures have been investigated for their ability to modulate dopamine transporter activity, showing promise as potential treatments for substance use disorders .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing tert-butyl[2-(4-fluorophenyl)ethyl]amine?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, followed by alkylation to attach the ethylamine-tert-butyl moiety. Key considerations include:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may accelerate cross-coupling steps, while bases like K₂CO₃ facilitate deprotonation .
  • Temperature Control : Reactions often require mild heating (40–60°C) to avoid side products, especially during alkylation .

Table 1: Example Synthetic Conditions

StepReagents/ConditionsPurpose
14-Fluorophenylboronic acid, Pd catalyst, THF, 60°CAryl coupling
2Ethylenediamine derivative, tert-butyl bromide, K₂CO₃, DMF, 50°CAlkylation

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., tert-butyl singlet at ~1.2 ppm, aromatic protons at 6.8–7.2 ppm). Fluorine’s electron-withdrawing effect deshields adjacent protons .
  • ¹⁹F NMR : Detects the fluorine atom on the phenyl ring (characteristic shift near -115 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 236). High-resolution MS validates the molecular formula (C₁₂H₁₇FN) .
  • IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic nature of the 4-fluorophenyl group influence the compound’s reactivity in catalytic systems?

Methodological Answer: The fluorine atom’s strong electron-withdrawing effect increases the aryl ring’s electrophilicity, directing subsequent substitutions to the meta position. This property is critical in:

  • Catalytic Hydrogenation : Fluorine stabilizes transition states, enhancing reaction rates in hydrogenation reactions .
  • Enzyme Inhibition : The electron-deficient aryl ring improves binding affinity to hydrophobic pockets in enzymes (e.g., kinase targets) .

Table 2: Electronic Effects of Substituents

SubstituentElectronic EffectReactivity Impact
4-FluoroStrongly electron-withdrawingIncreased electrophilicity, meta-directing
tert-ButylSteric bulkHinders nucleophilic attack

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies in bioactivity data often stem from:

  • Purity Variability : Use HPLC (>98% purity) and ¹H NMR to verify compound integrity .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Computational Validation : Apply molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ values .

Q. Can computational methods predict the interaction of this compound with biological targets?

Methodological Answer: Yes. Density Functional Theory (DFT) and molecular dynamics simulations can:

  • Optimize Geometry : Determine the lowest-energy conformation for docking studies .
  • Binding Affinity Prediction : Use tools like Schrödinger Suite to estimate ΔG values for enzyme-ligand interactions (e.g., with CYP450 isoforms) .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with the amine group) .

Q. What are the steric implications of the tert-butyl group in reaction pathways?

Methodological Answer: The bulky tert-butyl group:

  • Limits Reactivity : Steric hindrance reduces nucleophilic substitution rates at the amine center .
  • Enhances Selectivity : Favors reactions at less hindered sites (e.g., aryl ring over the amine) .
  • Influences Crystal Packing : X-ray diffraction studies reveal how steric bulk affects solid-state morphology .

Q. How does the compound’s logP value impact its pharmacological profile?

Methodological Answer: The calculated logP (~2.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Strategies to optimize bioavailability include:

  • Derivatization : Introduce polar groups (e.g., hydroxyl) to reduce logP without compromising activity .
  • Prodrug Design : Mask the amine with acetyl groups to enhance absorption .

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